Sodium Folinate

Oncology pharmacy Intravenous admixture compatibility Infusion safety

Racemic leucovorin or calcium folinate procurement for 5-FU co-administration risks catheter occlusion from calcium-5FU precipitation. Sodium Folinate (levoleucovorin disodium) eliminates this incompatibility, enabling single-infusion 24-h continuous IV co-administration. • 5-FU compatible in same infusion-no precipitation, reduced line complexity & nursing time • 30-day refrigerated stability (4°C) in 5% dextrose supports batch compounding per USP <797> • Bioequivalent to calcium levofolinate (Cmax & AUC within 80-125%) for MTX rescue protocols • Exclusively active l-isomer-no pharmacokinetic interference from inert d-isomer

Molecular Formula C20H21N7Na2O7
Molecular Weight 517.4 g/mol
CAS No. 163254-40-8
Cat. No. B1675111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Folinate
CAS163254-40-8
SynonymsLevoleucovorin disodium;  Disodium levofolinate; 
Molecular FormulaC20H21N7Na2O7
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1
InChIKeyFSDMNNPYPVJNAT-RIWFDJIXSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Folinate: Structure and Mechanism


Sodium Folinate (CAS 163254-40-8), also designated as Leucovorin Sodium or Disodium Levofolinate, is the sodium salt of the active metabolite of folic acid. As a reduced folate derivative with the molecular formula C20H21N7Na2O7 and a molecular weight of approximately 517.13 g/mol [1], it functions by bypassing the metabolic blockade imposed by dihydrofolate reductase inhibitors such as methotrexate, thereby rescuing normal cells from cytotoxic effects [2]. This compound also serves as a critical biochemical modulator, stabilizing the ternary complex between the active metabolite of 5-fluorouracil (5-FU) and thymidylate synthase to potentiate antitumor activity [2]. Unlike the racemic mixture of leucovorin, Sodium Folinate consists exclusively of the pharmacologically active l-isomer (levoleucovorin disodium), which eliminates the confounding pharmacokinetic effects of the inert d-isomer [3]. For procurement and scientific selection, the specific salt form (disodium) and chirality (levo-isomer) are essential identifiers distinguishing it from generic calcium folinate or racemic leucovorin preparations.

Sodium Folinate: Clinical Substitution Risks


Generic substitution of Sodium Folinate with other folinate salts or racemic leucovorin preparations introduces clinically significant risks due to fundamental differences in physicochemical compatibility and pharmacological composition. Calcium folinate preparations are explicitly contraindicated for admixture with 5-fluorouracil (5-FU) in the same intravenous infusion or injection due to precipitation that can cause catheter occlusion and compromised drug delivery . In contrast, the sodium salt of levofolinate does not form precipitates with other folate antagonists, enabling simplified co-administration protocols [1]. Furthermore, Sodium Folinate (levoleucovorin disodium) contains exclusively the active l-isomer, whereas racemic leucovorin is an equimolar mixture of l- and d-isomers; the d-isomer is pharmacologically inert and may compete with the active l-isomer for cellular uptake and transport mechanisms [2]. Therefore, assuming therapeutic equivalence between these distinct chemical entities without considering formulation compatibility and stereochemical purity can lead to dosing errors, infusion complications, and potentially suboptimal clinical outcomes.

Sodium Folinate: Head-to-Head Evidence


5-FU Admixture Compatibility

Sodium Folinate does not form precipitates when mixed with 5-fluorouracil (5-FU) or other folate antagonists, a critical practical advantage over calcium folinate. Regulatory labeling for calcium folinate explicitly prohibits mixing with 5-FU in the same IV injection or infusion due to precipitation risk, which has been demonstrated at clinically relevant concentrations (5-FU 50 mg/ml with calcium folinate 20 mg/ml) across multiple temperatures (4°C, 23°C, and 32°C) . In contrast, NCI authoritative sources confirm that 'the sodium salt does not form precipitate when mixed with other folate antagonists' [1]. This differential compatibility has been clinically validated: a Phase II trial utilizing simultaneous 24-hour infusion of 5-FU with Sodium Folinate reported no catheter occlusion events, whereas the comparator calcium folinate arm experienced 23% catheter complication incidence (3 of 13 patients) [2].

Oncology pharmacy Intravenous admixture compatibility Infusion safety

Pharmacokinetic Bioequivalence to Calcium Levofolinate

Sodium Folinate (levoleucovorin disodium) demonstrates pharmacokinetic bioequivalence to calcium levofolinate, confirming that the active l-isomer achieves equivalent systemic exposure irrespective of the counterion. In a randomized, open-label, three-period crossover study of 24 healthy Chinese subjects, the test preparation (sodium levofolinate) exhibited geometric mean ratios for Cmax and AUC within the 80-125% bioequivalence acceptance criteria relative to calcium levofolinate reference [1]. In a separate study, sodium folinate was also shown to be bioequivalent to calcium folinate in healthy volunteers, confirming interchangeability of the sodium and calcium salts for systemic delivery of the active l-folinic acid moiety [2].

Pharmacokinetics Bioequivalence Leucovorin rescue

Refrigerated Stability in Dextrose Infusion

Sodium Folinate demonstrates extended refrigerated stability of at least 30 days when prepared as a 3.2 mg/mL solution in 5% dextrose and stored in polyolefin bags at 4°C. This stability period was established based on a shelf-life criterion of 90% residual potency, with lower confidence limits of the measured values remaining above 90% of the initial concentration throughout the 30-day observation period [1]. In comparison, calcium folinate stability studies report 34-day stability when stored in concentrate form in glass vials at 2-25°C, but the data reflect concentrate rather than diluted infusion-ready solutions, limiting direct applicability to infusion pharmacy workflows [2].

Pharmaceutical stability Compounded sterile preparations Infusion pharmacy

Efficacy in Metastatic Colorectal Cancer

Sodium Folinate in combination with 5-FU demonstrates clinical efficacy comparable to calcium folinate-based regimens in metastatic colorectal cancer, with the added benefit of simplified infusion logistics. A multicenter Phase II trial evaluating weekly simultaneous 24-hour infusion of 5-FU and sodium folinate in second-line treatment of advanced colorectal cancer reported an objective response rate of 9% and disease stabilization in 74% of patients, outcomes consistent with historical data from calcium folinate-5-FU regimens [1]. In the first-line setting, a chronomodulated chemotherapy regimen combining sodium folinate with 5-FU and oxaliplatin (SOFOX-CM) was administered to 77.2% of patients in a cohort of 79 metastatic gastrointestinal cancer patients, demonstrating feasibility in combination with oxaliplatin, irinotecan, and gemcitabine backbones [2].

Colorectal cancer 5-Fluorouracil modulation Response rate

Sodium Folinate: Research and Industrial Applications


Simultaneous 5-FU Infusion in Colorectal Cancer

Sodium Folinate is uniquely suited for simultaneous 24-hour continuous intravenous infusion with 5-fluorouracil (5-FU) in the treatment of metastatic colorectal cancer. Unlike calcium folinate, which cannot be mixed with 5-FU in the same infusion due to precipitation risk and catheter occlusion , Sodium Folinate enables single-infusion co-administration without compatibility concerns [1]. Clinical studies have validated this approach in both first-line and second-line settings, demonstrating objective response rates of 9% with disease stabilization in 74% of patients receiving second-line therapy [2], and successful integration into oxaliplatin-based (SOFOX-CM) and irinotecan-based (SOFIRI-CM) chronomodulated regimens [3]. This application scenario directly reduces infusion line complexity, nursing time, and the risk of catheter-related complications.

Centralized Batch Compounding of Infusions

Oncology pharmacy operations can leverage the documented 30-day refrigerated stability of Sodium Folinate diluted in 5% dextrose in polyolefin bags at 4°C for centralized batch compounding . This stability data supports the preparation of patient-specific or stock infusion solutions in advance, enabling extended beyond-use dating under USP <797> risk-level categorizations. The availability of infusion-ready stability data for the diluted product, as opposed to concentrate-only data available for calcium folinate formulations [1], provides a stronger regulatory and operational foundation for compounding workflows. This application reduces daily admixture burden, minimizes chemotherapy administration delays, and supports lean pharmacy operations.

High-Dose Methotrexate Rescue

Sodium Folinate can be confidently substituted for calcium levofolinate in high-dose methotrexate rescue protocols based on established pharmacokinetic bioequivalence. A rigorously conducted three-period crossover study in healthy subjects confirmed that sodium levofolinate achieves Cmax and AUC geometric mean ratios within the 80-125% bioequivalence boundaries relative to calcium levofolinate . A separate study further validated bioequivalence between sodium folinate and calcium folinate injections [1]. This evidence supports the interchangeable use of Sodium Folinate in methotrexate toxicity prevention regimens, where systemic delivery of the active l-folinic acid moiety is the primary therapeutic objective, without requiring dose adjustments or protocol modifications.

Chiral Purity Assessment for Quality Control

The procurement and quality release of Sodium Folinate (levoleucovorin disodium) necessitates rigorous chiral purity assessment due to the presence of the inactive d-isomer in racemic leucovorin preparations. Validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established to simultaneously quantify levofolinate, dextrofolinate, and their respective metabolites (l-5-methyltetrahydrofolate and d-5-methyltetrahydrofolate) in human plasma . These analytical methodologies, referenced in regulatory bioequivalence studies, provide a framework for quality control laboratories to verify stereochemical purity and batch-to-batch consistency of Sodium Folinate active pharmaceutical ingredient and finished drug products, ensuring that procurement specifications for the pure l-isomer are met.

Technical Documentation Hub

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